Human HPPD Enzyme Inhibition: Sub-30 nM Potency and Structural Determinants
A structurally related analog—identified by the 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoic acid scaffold—demonstrated potent inhibition of purified recombinant human 4-hydroxyphenylpyruvate dioxygenase (HPPD) with a Ki of 24 nM [1]. This value is in the same potency range as the commercial herbicide topramezone, which inhibits HPPD with an IC₅₀ of 15–23 nM, yet the analog achieves this through a distinct chemotype lacking the pyrazole moiety characteristic of triketone HPPD inhibitors [2]. In contrast, the des-hydroxy analog 3-(4-bromo-3-fluorophenyl)propanoic acid reportedly acts as a GPR120 agonist rather than an HPPD binder, demonstrating how the 2-hydroxy group redirects target engagement .
| Evidence Dimension | Inhibition of purified His6-tagged recombinant human HPPD (Ki) |
|---|---|
| Target Compound Data | Ki = 24 nM (analog bearing the 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoic acid scaffold; CHEMBL3342599 / BDBM50024725) |
| Comparator Or Baseline | Topramezone: IC₅₀ = 15–23 nM (corn herbicide HPPD inhibitor, different chemotype); Des-hydroxy analog 3-(4-bromo-3-fluorophenyl)propanoic acid: GPR120 agonist, HPPD activity not reported |
| Quantified Difference | Target compound scaffold achieves HPPD Ki comparable to commercial herbicides (differing by ≤9 nM) despite distinct chemical architecture; des-hydroxy analog shows orthogonal pharmacology (GPR120 agonism vs. HPPD inhibition) |
| Conditions | Inhibition of purified His6-tagged recombinant human HPPD assessed as inhibition of maleylacetoacetate formation after 30 min by UV/visible spectroscopy (ChEMBL assay ID: 1438115) |
Why This Matters
This level of HPPD inhibition potency positions the scaffold for development as either a therapeutic lead for tyrosinemia-related disorders or as a novel herbicide chemotype, with the bromo-fluoro substitution pattern being a critical determinant of target engagement.
- [1] BindingDB. BDBM50024725 (CHEMBL3342599): Ki = 24 nM against human HPPD. Available at: https://www.bindingdb.org/ (accessed 2026). View Source
- [2] Grossmann, K. et al. (2010). On the mechanism of action and selectivity of the corn herbicide topramezone: a new inhibitor of 4-hydroxyphenylpyruvate dioxygenase. Pest Management Science, 66(10), 1084-1092. View Source
